molecular formula C32H25ClFN3O2S B2906158 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 478248-96-3

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine

Cat. No.: B2906158
CAS No.: 478248-96-3
M. Wt: 570.08
InChI Key: NCULBBRQXJLUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrimidine core is substituted at the 2-, 4-, and 5-positions, featuring:

  • A 4-chlorophenyl group at position 5, which may enhance lipophilicity and influence intermolecular interactions via halogen bonding.
  • A 2'-fluoro-4'-propylbiphenyl group at position 4, introducing steric bulk and electronic modulation from the fluorine atom and propyl chain.

These derivatives are often explored for antimicrobial, antifungal, or immunomodulatory activities , though the target compound’s specific applications require further investigation.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-(2-fluoro-4-propylphenyl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25ClFN3O2S/c1-2-3-21-6-17-28(30(34)18-21)23-7-9-25(10-8-23)31-29(24-11-13-26(33)14-12-24)19-35-32(36-31)40-20-22-4-15-27(16-5-22)37(38)39/h4-19H,2-3,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCULBBRQXJLUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC=C(C=C5)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C34H31ClFN2O2SC_{34}H_{31}ClFN_2O_2S, with a molecular weight of approximately 540.067 g/mol. The structure includes a pyrimidine core substituted with various functional groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. The compound's structural features suggest it may inhibit cancer cell proliferation through multiple pathways.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and hepatocellular (HUH-7) cancers. For instance, compounds with benzhydryl piperazine moieties showed promising results in inhibiting cell growth, suggesting that modifications to the pyrimidine scaffold can enhance anticancer activity .
  • Mechanism of Action : The mechanism behind the anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Research on related compounds indicates that they can disrupt microtubule formation or interfere with DNA synthesis, leading to increased cell death in cancerous tissues .
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups such as nitro or halogens at specific positions on the aromatic rings enhances the cytotoxicity of these compounds. For example, the presence of a 4-nitrobenzyl sulfanyl group has been shown to increase lipophilicity and cellular uptake, thereby improving efficacy against resistant cancer cells .

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in various studies for compounds structurally related to our target compound:

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-710Induces apoptosis via caspase activation
BHCT-11615Inhibits DNA synthesis
CHUH-712Disrupts microtubule dynamics
DA5498Interferes with cell cycle progression

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituent effects of the target compound with analogous pyrimidine derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Potential Implications
Target Compound 4-Chlorophenyl, 2'-fluoro-4'-propylbiphenyl, 4-nitrobenzylsulfanyl C₃₂H₂₄ClFN₃O₂S Chloro, Fluoro, Nitro, Sulfanyl Enhanced lipophilicity (propyl), electron-withdrawing effects (nitro), halogen bonding (Cl, F)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl, 4-methoxyphenylaminomethyl, phenyl C₂₆H₂₄FN₅O Fluoro, Methoxy, Amino Hydrogen bonding (amino), electron-donating effects (methoxy), conformational rigidity
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine 4-Bromophenyl, chloro, fluoro, methyl C₁₁H₇BrClFN₂ Bromo, Chloro, Fluoro, Methyl High halogen density (Br, Cl, F), steric hindrance (methyl), potential antimicrobial activity

Key Comparisons

Electronic Effects :

  • The nitro group in the target compound is strongly electron-withdrawing, which may polarize the pyrimidine ring and alter binding interactions compared to electron-donating groups like methoxy in the compound from .
  • Halogen Substituents : The target compound’s 4-chlorophenyl and 2'-fluoro groups contrast with the 4-bromo and 5-fluoro groups in ’s compound. Bromine’s larger atomic radius may increase steric hindrance compared to chlorine or fluorine .

Hydrogen Bonding and Crystal Packing: The sulfanyl group in the target compound may participate in weaker C–H⋯S interactions, unlike the amino group in ’s compound, which forms intramolecular N–H⋯N hydrogen bonds stabilizing its crystal structure . The absence of a methyl group (cf. ’s 6-methyl substituent) in the target compound could reduce hydrophobic interactions in biological systems .

Biological Activity :

  • Pyrimidine derivatives with halogen and methyl groups (e.g., ) often exhibit antimicrobial properties due to enhanced membrane permeability . The target compound’s 4-nitrobenzylsulfanyl group may confer unique redox or covalent binding properties, but this requires experimental validation.

Research Findings and Implications

  • Crystallography : The SHELX software suite () is widely used for structural refinement of pyrimidine derivatives . For the target compound, advanced methods like SHELXD or SHELXE may resolve challenges posed by its bulky biphenyl substituent.
  • Synthetic Challenges : The propyl and biphenyl groups in the target compound may complicate synthesis due to steric hindrance during coupling reactions, unlike simpler derivatives in and .
  • Therapeutic Potential: While highlights pyrimidines with amino and methoxy groups as immunomodulators , the target compound’s nitro and sulfanyl groups suggest divergent mechanisms of action, possibly involving nitroreductase enzymes or thiol-disulfide exchange.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this pyrimidine derivative?

  • Methodology : Synthesis optimization requires careful control of reaction conditions:

  • Temperature : Reactions often proceed at 80–120°C for cyclization steps (e.g., pyrimidine ring formation) .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution for sulfanyl group incorporation .
  • Reagents : Sodium hydride or triethylamine as bases for deprotonation, and nitrobenzyl thiols for sulfanyl functionalization .
    • Key data : Yield improvements (e.g., from 45% to 72%) are achievable via stepwise purification (column chromatography) and inert atmosphere use .

Q. How can structural integrity and purity be confirmed for this compound?

  • Analytical workflow :

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic proton environments (e.g., biphenyl coupling patterns) and nitrobenzyl group integration .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out byproducts .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for this compound?

  • Screening framework :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms due to pyrimidine’s role in ATP-mimetic compounds .
  • Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative strains, given structural analogs’ activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How do substituent variations (e.g., nitrobenzyl vs. fluorobenzyl) influence structure-activity relationships (SAR)?

  • SAR analysis :

SubstituentPositionImpact on ActivityReference
4-NitrobenzylC2Enhances electron-withdrawing effects, improving receptor binding
2'-Fluoro-4'-propylbiphenylC4Increases lipophilicity, enhancing membrane permeability
4-ChlorophenylC5Stabilizes π-π stacking in hydrophobic enzyme pockets
  • Method : Computational docking (e.g., AutoDock Vina) paired with in vitro IC50_{50} validation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay conditions : Variations in ATP concentrations (1–10 mM) or incubation times .
  • Solubility : Use of DMSO (>0.1% v/v) can alter compound aggregation states .
    • Resolution : Standardize protocols (e.g., ADP-Glo™ kinase assays) and validate with orthogonal methods (SPR or thermal shift assays) .

Q. How does polymorphism affect crystallographic and pharmacological properties?

  • Polymorphism insights :

  • Hydrogen bonding : Intramolecular N–H···N bonds (as in ) stabilize specific conformers, affecting solubility .
  • Crystal packing : Weak C–H···π interactions influence melting points and bioavailability .
    • Experimental design : SC-XRD (single-crystal X-ray diffraction) paired with DSC (differential scanning calorimetry) to map polymorphic transitions .

Q. What computational methods predict metabolic stability and toxicity?

  • In silico tools :

  • ADMET prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism (e.g., 3A4/2D6 interactions) .
  • Toxicity profiling : ProTox-II for hepatotoxicity risk based on nitro group presence .
    • Validation : Microsomal stability assays (human liver microsomes) with LC-MS metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.